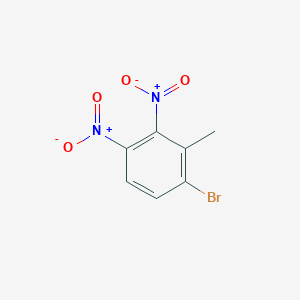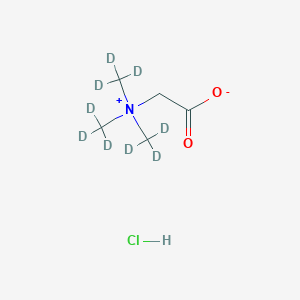
Betaine-trimethyl-d9 hydrochloride
Vue d'ensemble
Description
Betaine-trimethyl-d9 hydrochloride is a synthetic form of betaine, a naturally occurring compound found in plants and animals. This compound is labeled with deuterium, making it useful in various scientific research applications. The molecular formula of this compound is (CD3)3N(Cl)CH2CO2H, and it has a molecular weight of 162.66 g/mol .
Applications De Recherche Scientifique
Betaine-trimethyl-d9 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: Employed in studies of osmoprotectants and their role in cellular stress responses.
Medicine: Investigated for its potential therapeutic effects in treating homocystinuria and other metabolic disorders.
Industry: Utilized in the production of deuterated compounds for research and development purposes.
Mécanisme D'action
Target of Action
Betaine-trimethyl-d9 hydrochloride, also known as Betaine, primarily targets homocysteine , a non-proteinogenic α-amino acid . Homocystinuria is an inherited disorder that leads to the accumulation of homocysteine in plasma and urine . Betaine reduces plasma homocysteine levels in patients with homocystinuria .
Mode of Action
Betaine functions as a methyl group donor in the normal metabolic cycle of methionine . It transfers a methyl group via the enzyme betaine homocysteine methyl transferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This action reduces homocysteine levels and improves health outcomes .
Biochemical Pathways
Betaine is involved in the methionine-homocysteine cycle , a crucial biochemical pathway in the body . In this cycle, betaine donates a methyl group to homocysteine, converting it back to methionine . This process helps maintain the balance of these amino acids in the body, which is essential for various physiological functions .
Pharmacokinetics
It’s known that betaine is a naturally occurring choline derivative commonly ingested through diet .
Result of Action
The primary molecular effect of Betaine’s action is the reduction of homocysteine levels in the blood . This can lead to improved health outcomes in patients with homocystinuria . On a cellular level, betaine is known to play a role in regulating cellular hydration and maintaining cell function .
Action Environment
It’s known that betaine serves as an important osmoprotectant, helping cells survive under conditions of drought, osmotic, and temperature stress .
Orientations Futures
Betaine-trimethyl-d9 hydrochloride is an important chemical tool used in various research and analytical applications . Its stable isotope-labeled structure makes it a valuable tracer molecule, and its safety and non-toxicity make it a reliable and effective research tool . Future research may continue to explore its potential applications in metabolic research and proteomics studies.
Analyse Biochimique
Biochemical Properties
Betaine-trimethyl-d9 hydrochloride plays a crucial role in biochemical reactions, particularly in methylation processes. It acts as a methyl donor in the methionine cycle, where it donates a methyl group to homocysteine to form methionine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). The compound also interacts with various proteins and enzymes involved in osmoregulation and cellular metabolism, such as glycine betaine transporters and choline dehydrogenase .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in stress response and osmoregulation. Additionally, it affects cell signaling pathways by acting as an osmoprotectant, helping cells maintain their volume and function under osmotic stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates betaine-homocysteine methyltransferase, facilitating the conversion of homocysteine to methionine. This process is essential for maintaining cellular methylation status and regulating gene expression. The compound also interacts with glycine betaine transporters, enhancing its uptake and accumulation within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining osmotic balance and methylation status .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to enhance cellular metabolism and improve stress response. At high doses, it may cause adverse effects, such as toxicity and disruption of cellular function. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine cycle and osmoregulation. It interacts with enzymes such as betaine-homocysteine methyltransferase and choline dehydrogenase, influencing metabolic flux and metabolite levels. The compound’s role in methylation processes is particularly important for maintaining cellular homeostasis and regulating gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Glycine betaine transporters facilitate its uptake into cells, while binding proteins help maintain its localization and accumulation. These interactions are crucial for the compound’s function as an osmoprotectant and methyl donor .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular distribution is essential for its role in methylation processes and osmoregulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of betaine-trimethyl-d9 hydrochloride typically involves the deuteration of trimethylamine followed by its reaction with chloroacetic acid. The reaction conditions include:
Deuteration: Trimethylamine is treated with deuterium gas to replace hydrogen atoms with deuterium.
Reaction with Chloroacetic Acid: The deuterated trimethylamine is then reacted with chloroacetic acid in the presence of hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of trimethylamine are deuterated using deuterium gas.
Continuous Reaction: The deuterated trimethylamine is continuously reacted with chloroacetic acid in a controlled environment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Betaine-trimethyl-d9 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form betaine aldehyde.
Reduction: It can be reduced to form trimethylamine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Betaine aldehyde.
Reduction: Trimethylamine.
Substitution: Various substituted betaine derivatives.
Comparaison Avec Des Composés Similaires
Betaine hydrochloride: A non-deuterated form of betaine used for similar applications.
Choline chloride-trimethyl-d9: Another deuterated compound used in metabolic studies.
Trimethylamine-d9 N-oxide: Used in studies of nitrogen metabolism.
Uniqueness: Betaine-trimethyl-d9 hydrochloride is unique due to its deuterium labeling, which makes it particularly valuable in tracing and studying metabolic pathways with high precision. Its stability and isotopic purity (98 atom % D) further enhance its utility in scientific research .
Propriétés
IUPAC Name |
2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSCVCBEOCPJZ-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584152 | |
| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-85-3 | |
| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


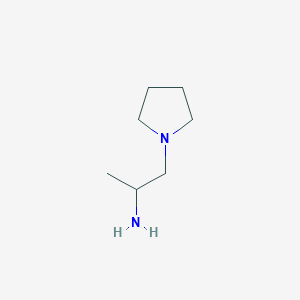
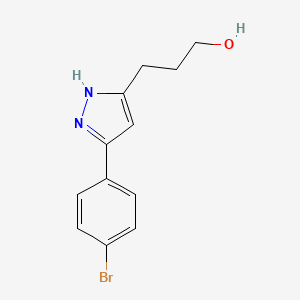
![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
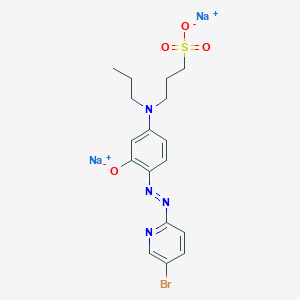
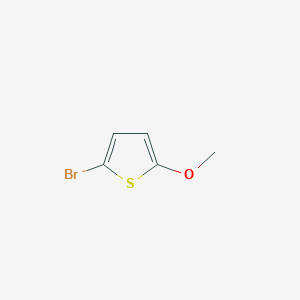
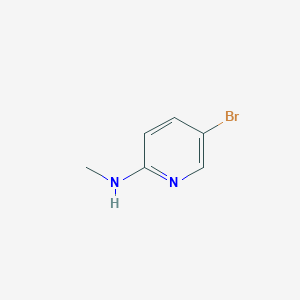
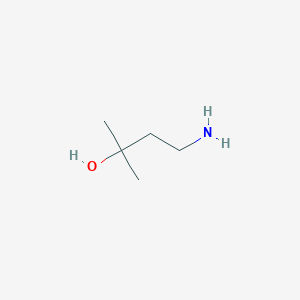


![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)

